molecular formula C3H5N3O B3345267 2H-Imidazol-2-one, 1,3-dihydro-, oxime CAS No. 102998-00-5

2H-Imidazol-2-one, 1,3-dihydro-, oxime

Cat. No.: B3345267
CAS No.: 102998-00-5
M. Wt: 99.09 g/mol
InChI Key: UTZNBBAISHNYPT-UHFFFAOYSA-N
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Description

2H-Imidazol-2-one, 1,3-dihydro-, oxime is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This specific compound is characterized by the presence of an oxime group, which is a functional group containing a nitrogen-oxygen double bond. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-, oxime typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of palladium on carbon (Pd/C) as a catalyst is common, followed by hydrolysis in the presence of hydrochloric acid (HCl) and subsequent heterocyclization with decarboxylation . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2H-Imidazol-2-one, 1,3-dihydro-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Imidazole derivatives with various substituents.

    Reduction: Amino-imidazole compounds.

    Substitution: Imidazole compounds with different functional groups replacing the oxime group.

Scientific Research Applications

2H-Imidazol-2-one, 1,3-dihydro-, oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating various biological processes. The exact molecular targets and pathways are still under investigation, but its ability to inhibit enzyme activity is a key feature .

Comparison with Similar Compounds

2H-Imidazol-2-one, 1,3-dihydro-, oxime can be compared with other imidazole derivatives:

    1,3-Dihydro-2H-imidazol-2-one: This compound lacks the ox

Properties

IUPAC Name

N-(1H-imidazol-2-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c7-6-3-4-1-2-5-3/h1-2,7H,(H2,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZNBBAISHNYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550042
Record name N-Hydroxy-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102998-00-5
Record name N-Hydroxy-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Imidazol-2-one, 1,3-dihydro-, oxime
Reactant of Route 2
2H-Imidazol-2-one, 1,3-dihydro-, oxime
Reactant of Route 3
2H-Imidazol-2-one, 1,3-dihydro-, oxime
Reactant of Route 4
2H-Imidazol-2-one, 1,3-dihydro-, oxime
Reactant of Route 5
2H-Imidazol-2-one, 1,3-dihydro-, oxime
Reactant of Route 6
2H-Imidazol-2-one, 1,3-dihydro-, oxime

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